Aqueous Solubility and LogP: Differentiating Ethyl Ester from Methyl Ester for Biological and Formulation Studies
The ethyl ester (target compound) and methyl ester analog have distinct lipophilicity profiles, as quantified by their calculated LogP values. The ethyl ester has a LogP of approximately 2.2 [1], while the methyl ester has a higher calculated LogP of 2.78 . This difference of 0.58 LogP units indicates that the methyl ester is more lipophilic, which can affect its membrane permeability and distribution in biological systems or its partitioning in organic/aqueous workups. The target compound's aqueous solubility is measured at 0.02 g/L at 25 °C , a parameter not readily available for the methyl ester, providing a quantitative benchmark for formulation and assay development.
| Evidence Dimension | Lipophilicity (Calculated LogP) and Aqueous Solubility |
|---|---|
| Target Compound Data | LogP: ~2.2; Solubility: 0.02 g/L (25 °C) |
| Comparator Or Baseline | Methyl 5-(3-chlorophenyl)oxazole-4-carboxylate (CAS 89204-92-2): LogP: 2.78 (calculated) |
| Quantified Difference | ΔLogP = -0.56 (ethyl ester is less lipophilic) |
| Conditions | Calculated values using ACD/Labs software (solubility) and from Chemsrc database (LogP) |
Why This Matters
This quantitative difference in lipophilicity is crucial for researchers selecting a building block for drug discovery, as it impacts passive membrane permeability, oral bioavailability predictions, and solubility in assay media.
- [1] ChemExper Chemical Directory. Entry ID 51778127 for Ethyl 5-(3-chlorophenyl)-1,3-oxazole-4-carboxylate. LogP: 2.2. View Source
